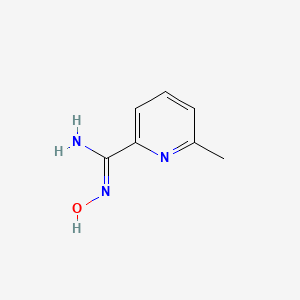

N'-Hydroxy-6-methylpyridine-2-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-6-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-3-2-4-6(9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPYTYBQMROHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-6-methylpyridine-2-carboximidamide can be achieved through multiple synthetic routes. One common method involves the reaction of 6-methylpyridine-2-carboximidamide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N’-Hydroxy-6-methylpyridine-2-carboximidamide often involves a multi-step process to ensure high yield and purity. The process begins with the synthesis of 6-methylpyridine-2-carboximidamide, followed by its reaction with hydroxylamine. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-methylpyridine-2-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imidamide group to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of N’-Hydroxy-6-methylpyridine-2-carboximidamide.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N'-Hydroxy-6-methylpyridine-2-carboximidamide is primarily utilized as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals. The compound can participate in several chemical reactions, including oxidation and substitution, making it valuable for developing new materials and compounds.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxidized derivatives of the compound. |

| Reduction | Produces reduced forms like N'-methylpyridine-2-carboxamidine. |

| Substitution | Generates substituted pyridine derivatives with diverse functional groups. |

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been investigated for its role in enzyme inhibition. It is particularly valuable in developing enzyme inhibitors that could have therapeutic applications. The compound's ability to modulate biological pathways makes it a candidate for further studies in pharmacology.

Case Study: Enzyme Interaction

A study examining the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor. The findings suggested that the compound could effectively alter enzyme activity, providing insights into its therapeutic potential.

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with specific molecular targets such as receptors and enzymes, which may lead to beneficial effects in disease modulation.

Case Study: Retinoprotective Effects

Research has indicated that derivatives related to this compound exhibit retinoprotective effects in models of retinal ischemia-reperfusion injury. These studies highlight the compound's potential for protecting retinal cells and improving microcirculation.

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is used for producing specialty chemicals and advanced materials. Its versatility allows it to be employed in various industrial processes, contributing to the development of innovative products.

Mechanism of Action

The mechanism of action of N’-Hydroxy-6-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. Its hydroxyl and imidamide groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural similarities with N'-Hydroxy-6-methylpyridine-2-carboximidamide, differing in core heterocycles, substituents, or functional groups:

Key Comparative Analysis

Core Heterocycle Differences

- Pyridine vs. Pyrimidine: The target compound and its analogs (e.g., Methyl 6-methylpyridine-2-carboximidoate) feature a pyridine ring, while N'-Hydroxy-6-methyl-2-[methyl(propyl)amino]pyrimidine-4-carboximidamide (CAS 1186513-15-4) contains a pyrimidine core. Pyrimidines have two nitrogen atoms in the ring, enhancing hydrogen-bonding capacity and polarity compared to pyridines .

Functional Group Variations

- Hydroxyamidine vs. In contrast, Methyl 6-methylpyridine-2-carboximidoate contains an imidoate ester (–O–C(=N–O–)), which may confer greater hydrolytic instability . 1-(6-Methylpyridin-2-yl)ethanone features a ketone group, reducing hydrogen-bonding capacity compared to the hydroxyamidine derivative .

Physicochemical Properties

- Molecular Weight and Complexity: The pyrimidine derivative (CAS 1186513-15-4) has a higher molecular weight (223.27 vs. 151.17) and complexity (245 vs. simpler pyridine analogs) due to the methyl-propyl-amino substituent .

- Hydrogen-Bonding Capacity: The target compound has 2 hydrogen bond donors and 3 acceptors, while the pyrimidine analog has 2 donors and 5 acceptors, suggesting enhanced solubility in polar solvents .

Notes on Discrepancies and Limitations

Biological Activity

N'-Hydroxy-6-methylpyridine-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 151.17 g/mol

- CAS Number : 24283-36-1

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can modulate various biological pathways. This inhibition can affect metabolic processes and cellular signaling pathways, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated .

- Metal Ion Interaction : It can form stable complexes with metal ions, which may enhance or inhibit the activity of certain enzymes. This property is particularly relevant in the context of metalloproteins where metal ions play a crucial role in their function.

- Nucleic Acid Interaction : Preliminary studies suggest that this compound may interact with nucleic acids, potentially influencing gene expression and cellular processes related to DNA and RNA metabolism.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties, which may extend to this compound as well. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis within bacterial cells .

| Microbial Target | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Potentially inhibitory | Disruption of protein synthesis |

| Escherichia coli | Potentially inhibitory | Inhibition of nucleic acid synthesis |

Anti-inflammatory and Anticancer Properties

The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Additionally, its potential anticancer properties are being investigated, focusing on its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Case Studies and Research Findings

- In vitro Studies : Several studies have reported on the effects of related compounds on cancer cell lines, showing promise in reducing cell viability and inducing apoptosis. For example, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting similar potential for this compound .

- Animal Models : In vivo studies using animal models have shown that derivatives of this compound can reduce tumor size and improve survival rates in treated subjects compared to controls. These findings highlight the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N'-Hydroxy-6-methylpyridine-2-carboximidamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step routes, including amidation and hydroxylation. For example, analogous compounds (e.g., pyridinecarboxamides) are synthesized via condensation of substituted pyridine intermediates with hydroxylamine derivatives under controlled pH and temperature. Reaction optimization may involve varying solvents (e.g., DMF or ethanol), catalysts (e.g., triethylamine), and reaction times, monitored by TLC or HPLC . Purity is assessed via HPLC (>98% purity threshold) and NMR spectroscopy .

Q. How should researchers safely handle this compound given limited toxicity data?

- Answer : Due to insufficient acute/chronic toxicity data, adhere to precautionary measures:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid contact with incompatible materials (strong acids/bases, oxidizing agents).

- Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation .

- Dispose of waste via certified hazardous waste handlers .

Q. What analytical techniques are critical for characterizing this compound's structural integrity?

- Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm functional groups (e.g., hydroxyimidamide moiety).

- HRMS for molecular weight validation.

- X-ray crystallography (if crystalline) for 3D conformation analysis, as demonstrated for related pyridinecarboximidamides .

- HPLC for purity and stability monitoring under varying conditions (pH, temperature) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?

- Answer : Density Functional Theory (DFT) simulations can model electronic properties (HOMO/LUMO energies), nucleophilic/electrophilic sites, and binding affinities. For example:

- Calculate Fukui indices to identify reactive regions.

- Simulate interactions with biological targets (e.g., metalloenzymes) using docking software (AutoDock Vina).

- Validate predictions experimentally via kinetic assays or spectroscopic titration .

Q. What strategies resolve contradictory data in stability studies under oxidative or hydrolytic conditions?

- Answer : Contradictions may arise from differing experimental setups. Address via:

- Forced degradation studies : Expose the compound to stressors (H₂O₂ for oxidation, HCl/NaOH for hydrolysis) and analyze degradation products via LC-MS.

- Isolation of intermediates : Use preparative HPLC to isolate and characterize degradants.

- Environmental controls : Standardize temperature, humidity, and light exposure during stability testing .

Q. How can researchers design experiments to investigate the compound's bioactivity while mitigating off-target effects?

- Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the hydroxyimidamide or methylpyridine groups.

- Selectivity assays : Use competitive binding assays (e.g., SPR, ITC) against related enzymes/receptors.

- Cellular models : Test in CRISPR-engineered cell lines to isolate target pathways.

- Metabolomic profiling : Identify off-target metabolites via high-resolution mass spectrometry .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives with enhanced solubility or stability?

- Answer :

- Solubility enhancement : Introduce hydrophilic groups (e.g., PEGylation) via nucleophilic substitution. Monitor solubility via dynamic light scattering (DLS).

- Stability optimization : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and compare degradation profiles. Use lyophilization for hygroscopic derivatives .

Q. How do researchers validate the absence of genotoxicity or ecotoxicity in early-stage studies?

- Answer :

- Ames test : Use Salmonella typhimurium strains to assess mutagenicity.

- Microtox assay : Evaluate acute toxicity to Vibrio fischeri.

- Daphnia magna acute toxicity : Test EC₅₀ values for aquatic impact.

- Note: Many analogs lack ecotoxicological data, necessitating baseline testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.